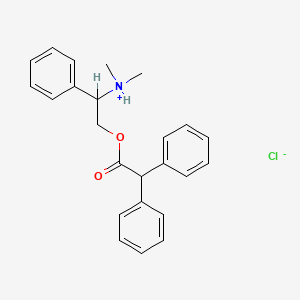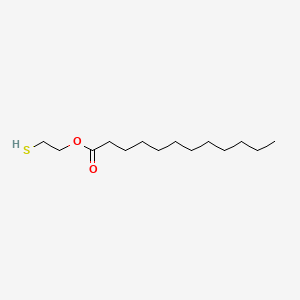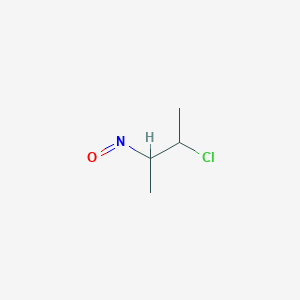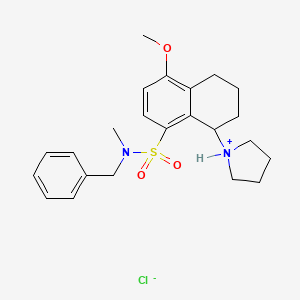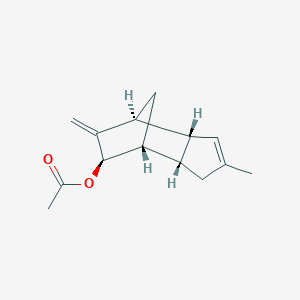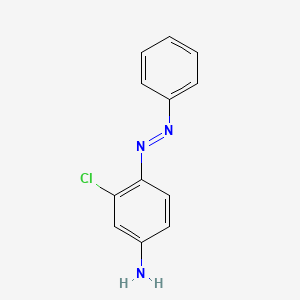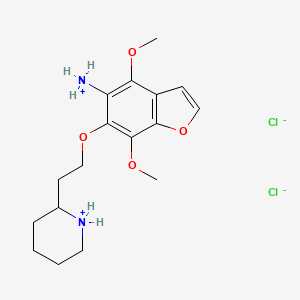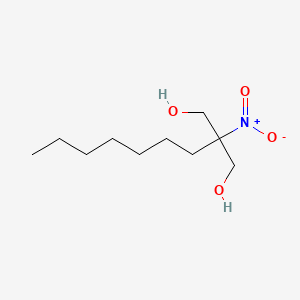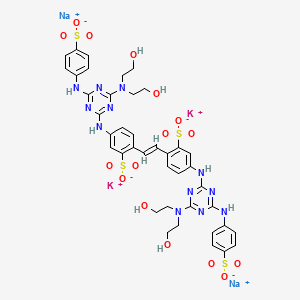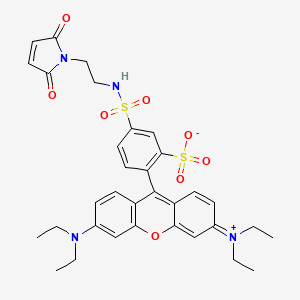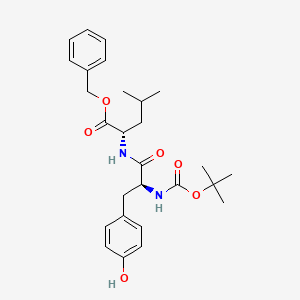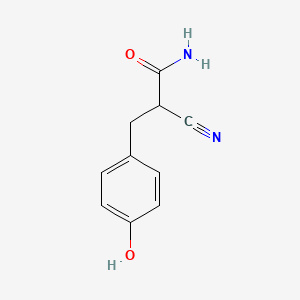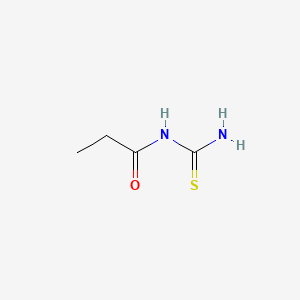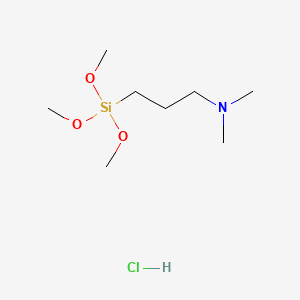
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride is a chemical compound with the molecular formula C8H21NO3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials.
Métodos De Preparación
The synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride typically involves the reaction of 3-chloropropyltrimethoxysilane with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Análisis De Reacciones Químicas
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trimethoxysilyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methanol.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of polymers and coatings.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of hybrid materials, where it helps in bonding organic and inorganic components.
Biology: The compound is used in the modification of surfaces for biological assays and diagnostics.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify surfaces and enhance biocompatibility.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride involves its ability to form strong bonds with both organic and inorganic materials. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of the materials .
Comparación Con Compuestos Similares
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride can be compared with other similar compounds such as:
3-(Trimethoxysilyl)propylamine: This compound has a similar structure but lacks the dimethylamino group, which affects its reactivity and applications.
3-(Triethoxysilyl)propylamine: This compound has ethoxy groups instead of methoxy groups, which can influence its hydrolysis rate and bonding properties.
The uniqueness of this compound lies in its ability to provide both silane coupling and amine functionality, making it versatile for various applications.
Propiedades
Número CAS |
67674-56-0 |
|---|---|
Fórmula molecular |
C8H22ClNO3Si |
Peso molecular |
243.80 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-trimethoxysilylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H21NO3Si.ClH/c1-9(2)7-6-8-13(10-3,11-4)12-5;/h6-8H2,1-5H3;1H |
Clave InChI |
DEJRLAVWNDPXGZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC[Si](OC)(OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


